molecular formula C13H12O3 B14617470 3-Benzoylhex-3-ene-2,5-dione CAS No. 60975-12-4

3-Benzoylhex-3-ene-2,5-dione

Cat. No.: B14617470
CAS No.: 60975-12-4
M. Wt: 216.23 g/mol
InChI Key: NRNGHUMWQKADKM-UHFFFAOYSA-N
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Description

3-Benzoylhex-3-ene-2,5-dione is a linear α,β-unsaturated diketone characterized by a six-carbon backbone with conjugated ketone groups at positions 2 and 5, a double bond at position 3, and a benzoyl substituent at position 3.

Properties

CAS No.

60975-12-4

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-benzoylhex-3-ene-2,5-dione

InChI

InChI=1S/C13H12O3/c1-9(14)8-12(10(2)15)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

NRNGHUMWQKADKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylhex-3-ene-2,5-dione typically involves the reaction of benzoyl chloride with hex-3-ene-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzoylhex-3-ene-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzoylhex-3-ene-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoylhex-3-ene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Diketopiperazine Derivatives (Cyclic Diketones)

Examples: Albonoursin, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione .

  • Structural Differences :
    • Diketopiperazines are cyclic six-membered rings (piperazine) with two ketone groups, whereas 3-Benzoylhex-3-ene-2,5-dione is a linear compound.
    • The benzylidene substituent in diketopiperazines contrasts with the benzoyl group in the target compound.
  • Bioactivity: Diketopiperazines exhibit antiviral activity against H1N1 (e.g., albonoursin: IC₅₀ = 6.8 ± 1.5 μM) due to interactions with viral proteins . The cyclic structure of diketopiperazines may confer metabolic stability compared to linear analogs.

Curcumin and Analogs (Linear Heptadiene-diones)

Examples : Curcumin, TMC (1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione) .

  • Structural Differences :
    • Curcumin has a seven-carbon heptadiene chain with β-diketone and methoxyphenyl groups, while this compound has a shorter hexene chain and a benzoyl substituent.
    • The β-diketone in curcumin is prone to degradation, whereas the conjugated ene-dione in the target compound may offer improved stability.
  • Bioactivity: Curcumin inhibits DNMT1 and M.SssI methyltransferases, with the β-diketone identified as a critical pharmacophore . Modifications in curcumin analogs (e.g., TMC, DMCHC) enhance metabolic stability by blocking phenolic and methylene groups—a feature absent in this compound .

Comparative Data Table

Compound Structure Type Key Functional Groups Bioactivity (IC₅₀ or Activity) Source/Origin
This compound Linear hexene-dione Benzoyl, α,β-unsaturated diketone Not reported Synthetic (inferred)
Albonoursin Cyclic diketopiperazine Benzylidene, diketopiperazine 6.8 ± 1.5 μM (H1N1) Marine Streptomyces
Curcumin Heptadiene-dione Methoxyphenyl, β-diketone DNMT1 inhibitor Plant-derived
TMC (Curcumin analog) Modified curcuminoid Dimethoxyphenyl, methyl substituents M.SssI inhibitor Synthetic

Key Research Findings and Implications

Structural Stability :

  • The conjugated ene-dione system in this compound may offer greater stability than curcumin’s β-diketone, which undergoes rapid degradation . However, without metabolic blocking groups (e.g., methyl or cyclohexyl in TMC/DMCHC), the compound may still face bioavailability challenges.

Bioactivity Potential: The benzoyl group could enhance lipophilicity, improving membrane permeability compared to diketopiperazines and curcuminoids. This property might be advantageous for central nervous system targeting or antimicrobial applications.

Synthetic vs. Natural Origin :

  • Unlike marine-derived diketopiperazines or plant-based curcumin, this compound’s synthetic origin (inferred) allows for scalable production and structural optimization.

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